molecular formula C17H16ClN3O2S2 B4267212 4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4267212
M. Wt: 393.9 g/mol
InChI Key: QVVGAGANDKXCAD-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-chloro-2-methylphenol, which is then reacted with butanoic acid derivatives to form the phenoxybutanoic acid intermediate . This intermediate is further reacted with thienyl-substituted thiadiazole derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-11-10-12(18)6-7-13(11)23-8-2-5-15(22)19-17-21-20-16(25-17)14-4-3-9-24-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGAGANDKXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
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4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

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